molecular formula C16H22ClN3O2 B052152 Renzapride CAS No. 112727-80-7

Renzapride

カタログ番号: B052152
CAS番号: 112727-80-7
分子量: 323.82 g/mol
InChIキー: GZSKEXSLDPEFPT-YGRLFVJLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

化学反応の分析

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    N-oxide Derivative: Formed through oxidation.

    Reduced Benzamide: Formed through reduction.

    Halogenated Derivatives: Formed through substitution.

科学的研究の応用

Treatment of Irritable Bowel Syndrome (IBS)

Numerous studies have investigated the efficacy of renzapride in treating IBS-C. Key findings include:

  • Efficacy : A clinical trial involving 1798 patients demonstrated that this compound significantly improved overall IBS symptoms compared to placebo. Patients receiving 4 mg daily reported better stool consistency and frequency, along with reduced abdominal distension .
  • Long-term Studies : In a 12-month open-label study, patients continued to experience relief from symptoms, although some adverse effects were noted, including instances of ischemic colitis .

Improvement of Gastrointestinal Motility

This compound has been shown to enhance gastrointestinal motility effectively. In a pilot study, it was found that:

  • Gastrointestinal Transit : this compound significantly reduced mean overall gastrointestinal transit time from 2.9 days (placebo) to 1.9 days (2 mg b.d.) .
  • Symptom Relief : The compound also resulted in decreased abdominal pain and improved stool consistency, indicating its potential as a prokinetic agent in IBS management .

Safety Profile

While this compound is generally well-tolerated, some studies have raised concerns regarding its safety:

  • Adverse Events : In long-term studies, three cases of ischemic colitis were reported among patients treated with this compound .
  • Tolerability : The frequency of adverse events was comparable between this compound and placebo groups, suggesting an acceptable safety profile for short-term use .

Comparative Efficacy

A meta-analysis evaluated the clinical efficacy of this compound compared to placebo across multiple trials:

Study DurationRelative Risk (RR)Confidence Interval (CI)Significance
≤ 5 weeks1.070.89 to 1.29Not significant (p = 0.38)
> 5 weeks1.040.78 to 1.29Not significant (p = 0.77)
This compound (4 mg daily) ≤ 5 weeks1.200.97 to 1.48Clinically important (p = 0.10)
This compound (4 mg daily) > 5 weeks1.160.98 to 1.37Clinically important (p = 0.08)

These results indicate that while the efficacy of this compound shows promise, particularly at the higher dose, it does not reach statistical significance when compared to placebo over extended periods .

類似化合物との比較

Similar Compounds

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

生物活性

Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.

Pharmacological Profile

Serotonergic Receptor Interaction:
this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .

Metabolism:
The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .

Clinical Efficacy in IBS

Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:

StudyPopulationDosageDurationOutcomes
George et al. (2008)C-IBS Patients1, 2, 4 mg daily12 weeksDose-dependent increase in responder rates for pain relief; improved bowel movement frequency
Lembo et al. (2010)Women with IBS-C4 mg daily, 2 mg b.d.12 weeksSignificant global relief of IBS symptoms; better stool consistency and frequency compared to placebo
This compound Long-term Study (2014)IBS-C Patients4 mg daily12 monthsSmall but significant improvements in symptom relief; incidence of ischaemic colitis noted

Case Studies and Findings

A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .

Safety Profile

While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.

特性

Key on ui mechanism of action

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist.

CAS番号

112727-80-7

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC名

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1

InChIキー

GZSKEXSLDPEFPT-YGRLFVJLSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

異性体SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N

正規SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

同義語

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。